molecular formula C12H16ClN3 B12764498 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride CAS No. 111679-06-2

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride

Cat. No.: B12764498
CAS No.: 111679-06-2
M. Wt: 237.73 g/mol
InChI Key: YCNXSPFCVGBYME-UHFFFAOYSA-N
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Description

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. This compound is characterized by its unique structure, which includes a fused imidazole and benzimidazole ring system. The presence of the propyl group at the 9th position and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable alkylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its monohydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alkylated or dealkylated products. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or sulfonate groups, onto the imidazo[1,2-a]benzimidazole scaffold .

Scientific Research Applications

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer, by modulating specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

CAS No.

111679-06-2

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

4-propyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-2-8-14-10-5-3-4-6-11(10)15-9-7-13-12(14)15;/h3-6H,2,7-9H2,1H3;1H

InChI Key

YCNXSPFCVGBYME-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NCC3.Cl

Origin of Product

United States

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